Azetidin-1-yl(4-fluorophenyl)methanone Azetidin-1-yl(4-fluorophenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14080368
InChI: InChI=1S/C10H10FNO/c11-9-4-2-8(3-5-9)10(13)12-6-1-7-12/h2-5H,1,6-7H2
SMILES:
Molecular Formula: C10H10FNO
Molecular Weight: 179.19 g/mol

Azetidin-1-yl(4-fluorophenyl)methanone

CAS No.:

Cat. No.: VC14080368

Molecular Formula: C10H10FNO

Molecular Weight: 179.19 g/mol

* For research use only. Not for human or veterinary use.

Azetidin-1-yl(4-fluorophenyl)methanone -

Specification

Molecular Formula C10H10FNO
Molecular Weight 179.19 g/mol
IUPAC Name azetidin-1-yl-(4-fluorophenyl)methanone
Standard InChI InChI=1S/C10H10FNO/c11-9-4-2-8(3-5-9)10(13)12-6-1-7-12/h2-5H,1,6-7H2
Standard InChI Key VZSOKKXBYCTKHS-UHFFFAOYSA-N
Canonical SMILES C1CN(C1)C(=O)C2=CC=C(C=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Azetidin-1-yl(4-fluorophenyl)methanone consists of an azetidine ring (C3H7N) attached to a 4-fluorobenzoyl moiety. The azetidine’s strained four-membered ring introduces reactivity, while the fluorine atom on the phenyl group enhances electronegativity and influences intermolecular interactions. The molecular formula is C10H10FNO, with a molecular weight of 179.19 g/mol. The fluorine atom at the para position of the phenyl ring modulates electron distribution, potentially improving binding interactions with biological targets .

Comparatively, analogs such as (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone (C14H12FNO4S, MW 309.31 g/mol) exhibit increased complexity due to additional functional groups like sulfonyl and furan . These modifications alter solubility and bioavailability, underscoring the importance of structural simplicity in Azetidin-1-yl(4-fluorophenyl)methanone for drug design.

Synthetic Methodologies

Hypothesized Synthesis Routes

While no direct synthesis reports exist for Azetidin-1-yl(4-fluorophenyl)methanone, analogous compounds suggest feasible pathways. A plausible route involves:

  • Formation of the Azetidine Ring: Cyclization of 3-chloropropylamine or similar precursors under basic conditions.

  • Coupling with 4-Fluorobenzoyl Chloride: Reacting the azetidine with 4-fluorobenzoyl chloride in the presence of a base like triethylamine .

This method mirrors the synthesis of 4-fluorobenzoylacetonitrile, where malononitrile reacts with fluorobenzene under acidic catalysis . Adapting this, trifluoromethanesulfonic acid could facilitate the acylation of azetidine, though optimizing stoichiometry and temperature would be critical .

Refinement and Purification

Recrystallization using alcohol-alkane mixtures (e.g., ethanol and n-hexane) effectively purifies related compounds, achieving >99% purity . For Azetidin-1-yl(4-fluorophenyl)methanone, a similar protocol involving ethanol and hexane at 0–10°C could yield high-purity crystals.

Comparative Analysis of Structural Analogs

The table below contrasts Azetidin-1-yl(4-fluorophenyl)methanone with related compounds:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional GroupsBiological Activity
Azetidin-1-yl(4-fluorophenyl)methanoneC10H10FNO179.19Azetidine, 4-fluorophenylHypothesized enzyme inhibition
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanoneC14H12FNO4S309.31Azetidine, sulfonyl, furanUnreported
(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanoneC24H16FN3O2397.40Indolizine, oxadiazoleIC50 = 8.52 μM (MCF-7)

The simpler structure of Azetidin-1-yl(4-fluorophenyl)methanone may offer synthetic and metabolic advantages over bulkier analogs, though potency could be lower.

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